3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile
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Overview
Description
3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile is an organic compound characterized by the presence of a chlorophenyl group, a trifluoromethyl group, a hydroxyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetonitrile in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, followed by hydrolysis to yield the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-(4-Chlorophenyl)-4,4,4-trifluorobutanone.
Reduction: Formation of 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: A compound with similar structural features but different functional groups.
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: Another compound with a chlorophenyl group but different substituents.
Uniqueness
3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H7ClF3NO |
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Molecular Weight |
249.61 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile |
InChI |
InChI=1S/C10H7ClF3NO/c11-8-3-1-7(2-4-8)9(16,5-6-15)10(12,13)14/h1-4,16H,5H2 |
InChI Key |
DWTBMFYQRICHFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC#N)(C(F)(F)F)O)Cl |
Origin of Product |
United States |
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